molecular formula C17H19NO3 B1441723 3-acetyl-1-cyclohexyl-4-hydroxy-2(1H)-quinolinone CAS No. 860649-19-0

3-acetyl-1-cyclohexyl-4-hydroxy-2(1H)-quinolinone

Cat. No.: B1441723
CAS No.: 860649-19-0
M. Wt: 285.34 g/mol
InChI Key: UMYZCNLGEJKPSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-acetyl-1-cyclohexyl-4-hydroxy-2(1H)-quinolinone is a synthetic organic compound that belongs to the quinolinone family. Quinolinones are known for their diverse biological activities and are used in various pharmaceutical applications. This compound features a quinolinone core with an acetyl group at position 3, a cyclohexyl group at position 1, and a hydroxy group at position 4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetyl-1-cyclohexyl-4-hydroxy-2(1H)-quinolinone typically involves the following steps:

    Formation of the Quinolinone Core: This can be achieved through the cyclization of an appropriate precursor, such as an aniline derivative, under acidic or basic conditions.

    Introduction of the Acetyl Group: The acetyl group can be introduced via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst like aluminum chloride.

    Addition of the Cyclohexyl Group: The cyclohexyl group can be added through a nucleophilic substitution reaction using a cyclohexyl halide.

    Hydroxylation: The hydroxy group can be introduced through selective oxidation of the corresponding precursor.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-acetyl-1-cyclohexyl-4-hydroxy-2(1H)-quinolinone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The cyclohexyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or aryl halides in the presence of a base.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of new alkyl or aryl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic agent due to its biological activity.

    Industry: As an intermediate in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-acetyl-1-cyclohexyl-4-hydroxy-2(1H)-quinolinone would depend on its specific biological activity. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function and leading to a biological response. The pathways involved would vary based on the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-2(1H)-quinolinone: Lacks the acetyl and cyclohexyl groups.

    3-acetyl-4-hydroxy-2(1H)-quinolinone: Lacks the cyclohexyl group.

    1-cyclohexyl-4-hydroxy-2(1H)-quinolinone: Lacks the acetyl group.

Uniqueness

3-acetyl-1-cyclohexyl-4-hydroxy-2(1H)-quinolinone is unique due to the presence of both the acetyl and cyclohexyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Biological Activity

3-Acetyl-1-cyclohexyl-4-hydroxy-2(1H)-quinolinone is a synthetic compound belonging to the quinolinone family, recognized for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a quinolinone core with distinct functional groups:

  • Acetyl group at position 3
  • Cyclohexyl group at position 1
  • Hydroxy group at position 4

These structural characteristics contribute to its biological activity, particularly in medicinal chemistry.

The biological activity of this compound may involve interactions with various molecular targets, including:

  • Enzymes : Modulating enzyme activity can influence metabolic pathways.
  • Receptors : Binding to specific receptors may alter cellular signaling.
  • Nucleic Acids : Interaction with DNA or RNA can affect gene expression and replication processes.

The precise mechanism varies based on the target and context of use, indicating a multifaceted role in biological systems .

Antiproliferative Effects

Research indicates that quinolinone derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that compounds with similar structures can inhibit cell growth through mechanisms such as apoptosis induction and cell cycle arrest.

CompoundCell LineIC50 (µM)Mechanism
This compoundA549 (lung cancer)TBDTBD
Similar QuinolinonesHeLa (cervical cancer)3.2Apoptosis induction
Similar QuinolinonesPC3 (prostate cancer)TBDCell cycle arrest

Anti-inflammatory Properties

Quinolinones are also noted for their anti-inflammatory effects. The hydroxy group in this compound may enhance its ability to inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Study 1: Anticancer Activity

In a study examining the anticancer potential of quinolinone derivatives, this compound was evaluated alongside other compounds. The results demonstrated significant inhibition of cell proliferation in various cancer cell lines, indicating its potential as an anticancer agent .

Study 2: Mechanistic Insights

Another investigation focused on the mechanism of action revealed that the compound interacts with tubulin, leading to microtubule destabilization. This interaction is crucial for inducing mitotic arrest in cancer cells, thus providing a pathway for its therapeutic application .

Properties

IUPAC Name

3-acetyl-1-cyclohexyl-4-hydroxyquinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-11(19)15-16(20)13-9-5-6-10-14(13)18(17(15)21)12-7-3-2-4-8-12/h5-6,9-10,12,20H,2-4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMYZCNLGEJKPSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C2=CC=CC=C2N(C1=O)C3CCCCC3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24817715
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

860649-19-0
Record name 3-Acetyl-1-cyclohexyl-4-hydroxy-2(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=860649-19-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-(1-Benzylpiperidin-4-yl)azetidin-3-ol
3-acetyl-1-cyclohexyl-4-hydroxy-2(1H)-quinolinone
1-(1-Benzylpiperidin-4-yl)azetidin-3-ol
1-(1-Benzylpiperidin-4-yl)azetidin-3-ol
3-acetyl-1-cyclohexyl-4-hydroxy-2(1H)-quinolinone
1-(1-Benzylpiperidin-4-yl)azetidin-3-ol
1-(1-Benzylpiperidin-4-yl)azetidin-3-ol
3-acetyl-1-cyclohexyl-4-hydroxy-2(1H)-quinolinone
1-(1-Benzylpiperidin-4-yl)azetidin-3-ol
1-(1-Benzylpiperidin-4-yl)azetidin-3-ol
3-acetyl-1-cyclohexyl-4-hydroxy-2(1H)-quinolinone
1-(1-Benzylpiperidin-4-yl)azetidin-3-ol
1-(1-Benzylpiperidin-4-yl)azetidin-3-ol
3-acetyl-1-cyclohexyl-4-hydroxy-2(1H)-quinolinone
1-(1-Benzylpiperidin-4-yl)azetidin-3-ol
1-(1-Benzylpiperidin-4-yl)azetidin-3-ol
3-acetyl-1-cyclohexyl-4-hydroxy-2(1H)-quinolinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.